Ytterbium hydride
Description
Properties
CAS No. |
32997-62-9 |
|---|---|
Molecular Formula |
H3Y |
Molecular Weight |
176.07 g/mol |
IUPAC Name |
hydride;ytterbium(3+) |
InChI |
InChI=1S/Yb.3H/q+3;3*-1 |
InChI Key |
NEUVQBHAWFOYNQ-UHFFFAOYSA-N |
SMILES |
[H-].[H-].[H-].[Yb+3] |
Canonical SMILES |
[H-].[H-].[H-].[Yb+3] |
Other CAS No. |
32997-62-9 |
Origin of Product |
United States |
Preparation Methods
Direct Hydrogenation of Metallic Ytterbium
The primary and classical method for preparing ytterbium hydride involves the direct reaction of metallic ytterbium with hydrogen gas under controlled pressure and temperature conditions.
-
- Hydrogen pressures typically range from ambient up to several hundred bar (e.g., 120 bar).
- Temperatures vary from room temperature to elevated temperatures above 600 K.
- High-pressure, high-temperature conditions (200–3200 bar, >600 K) have been employed to synthesize higher hydrides such as YbH$$_{2+x}$$ (where $$x \approx 0.67$$).
-
- The reaction proceeds readily at room temperature upon hydrogen loading.
- Partial hydrogenation results in phases such as YbH$$2$$ and metastable higher hydrides like YbH$${2+x}$$.
- The hydrides crystallize in various structures, including trigonal and face-centered cubic (fcc) unit cells.
- In situ laser heating (up to ~2100 K) can facilitate further hydrogenation and phase formation.
-
- YbH$$_2$$ typically crystallizes in an orthorhombic Pnma structure at moderate pressures (~3.6 GPa).
- Higher hydrides such as YbH$${2.67}$$ (formally Yb$$3$$H$$_8$$) crystallize in trigonal cells with close packing of ytterbium atoms.
| Compound | Pressure (GPa) | Lattice Parameters (Å) | Crystal System |
|---|---|---|---|
| YbH$$_2$$ Pnma | 3.6 | a = 5.7134(3), b = 3.49242(15), c = 6.6346(4) | Orthorhombic |
| Yb Fm$$\bar{3}$$m | 3.6 | a = 5.1173(4) | Face-centered cubic (fcc) |
This method is well-documented using diamond anvil cell techniques combined with synchrotron powder X-ray diffraction and neutron diffraction to confirm phase purity and crystal structures.
Organometallic Synthesis via Metathesis Reactions
An alternative, more controlled synthetic route involves the preparation of molecular ytterbium(II) hydride complexes through metathesis reactions in solution.
-
- A mild metathesis reaction of a ytterbium(II) amide complex, such as (DIPP-nacnac)Yb[N(SiMe$$3$$)$$2$$]·THF, with hydrosilanes (e.g., PhSiH$$_3$$) produces the hydride complex (DIPP-nacnac)YbH·THF.
-
- The hydride complex crystallizes as a dimer with bridging hydride ions.
- These complexes are soluble in organic solvents like benzene and show remarkable stability at room temperature.
- The geometry resembles that of analogous calcium hydride complexes.
- Ligand exchange reactions can occur at elevated temperatures, indicating moderate thermal stability.
-
- These soluble hydride complexes act as catalysts in hydrosilylation reactions.
- They provide a platform for studying hydride transfer and reactivity in low-valent lanthanide chemistry.
-
- The hydride complexes are dimeric with bridging hydrides.
- The solid-state structure is well-characterized by X-ray crystallography.
This synthetic approach allows for precise control over the hydride environment and is valuable for mechanistic studies and catalytic applications.
Synthesis of Low-Coordinate Ytterbium(II) Hydride Complexes
Recent advances have demonstrated the facile synthesis of low-coordinate ytterbium(II) hydride complexes with bulky β-diketiminate ligands.
-
- The dimeric ytterbium(II) hydride complex [BDI$${Dipp}$$YbH]$$2$$ is synthesized by reduction or direct hydride transfer methods.
- This complex can react with simple alkenes such as ethene and propene to form ytterbium(II) alkyl derivatives.
-
- The ytterbium(II) hydride complex mediates nucleophilic substitution reactions on benzene, facilitating catalytic anti-Markovnikov hydroarylation of olefins.
- Density functional theory (DFT) calculations support an S$$_N$$2-like mechanism for hydride displacement.
-
- This method highlights the ability to prepare highly reactive, low-coordinate hydrides that serve as catalysts.
- It expands the scope of this compound chemistry into organometallic catalysis.
This method reflects the cutting edge of this compound synthesis, emphasizing molecular design and catalytic utility.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Ytterbium hydride undergoes various chemical reactions:
Oxidation: this compound can be oxidized to form ytterbium oxide.
Reduction: It can act as a reducing agent in certain chemical reactions.
Substitution: This compound can react with ammonia to form ytterbium nitride and hydrogen gas.
Common Reagents and Conditions: Typical reagents include hydrogen gas, ammonia, and various organic compounds. .
Major Products: Products include ytterbium oxide, ytterbium nitride, and various organic derivatives.
Scientific Research Applications
Catalytic Applications
Ytterbium hydride has demonstrated significant catalytic activity in organic transformations. Recent studies have highlighted its utility in hydroarylation processes:
- Hydroarylation of Olefins : YbH acts as a catalyst for the anti-Markovnikov hydroarylation of alkenes such as ethene and propene with benzene. The reaction proceeds via a nucleophilic substitution mechanism, where Yb(II) hydride facilitates the formation of alkylated products at room temperature. This process is notable for its selectivity and efficiency, making it a valuable tool in synthetic organic chemistry .
- Synthesis of Higher Hydrides : The ability of YbH to form higher hydrides under high-pressure conditions has implications for synthesizing complex materials. The phase behavior of YbH under varying pressures has been studied extensively, revealing that it can exist in multiple crystalline forms depending on the external conditions. This adaptability may allow for the development of new materials with tailored properties .
Material Science
This compound's structural properties make it an interesting candidate for various material science applications:
- Electric Conductivity : Research indicates that higher hydrides of ytterbium (e.g., YbH2+x) exhibit unique electrical conductivity characteristics. These properties are influenced by the hydrogen content and the crystalline structure, which can be manipulated through pressure and temperature variations. Such materials could find applications in electronic devices or as superconductors .
- Phase Transitions : The study of phase transitions in YbH under high pressure reveals its potential use in pressure-sensitive applications. The ability to transition between different phases at specific pressures could be harnessed for sensors or actuators in advanced engineering systems .
Reductant Properties
This compound serves as a powerful multielectron reductant:
- Two-Electron Reductant : YbH has been shown to act as an effective two-electron reductant at room temperature, facilitating various reduction reactions in organic synthesis. This property is particularly useful for reducing carbonyl compounds and other electrophiles, providing a more efficient pathway for chemical transformations compared to traditional reductants .
Table 1: Key Properties and Applications of this compound
Case Study: Hydroarylation Using this compound
In a recent experiment, YbH was utilized to catalyze the hydroarylation of propene with benzene. The reaction was monitored using NMR spectroscopy, confirming the formation of ethylbenzene as a primary product. The study demonstrated that YbH could facilitate this transformation under mild conditions, showcasing its potential for industrial applications in fine chemical synthesis .
Mechanism of Action
The mechanism of action of ytterbium hydride involves its ability to donate hydrogen atoms in chemical reactions. This property is utilized in various catalytic processes. The compound’s electronic structure, with ytterbium in the +2 oxidation state, allows it to participate in redox reactions and act as a reducing agent .
Comparison with Similar Compounds
Key Research Findings
High-Pressure Synthesis : YbH$_{2.67}$ forms at 200–3200 bar and >600 K, with neutron diffraction confirming its trigonal structure .
Catalytic Applications : Yb(II) hydrides enable room-temperature anti-Markovnikov additions with 100:5 selectivity for ethylbenzene over polyethylene .
Superconductivity Potential: Nanoparticle YbH$_x$ under high pressure (29 GPa) shows phase transitions akin to superhydrides, though superconductivity remains unconfirmed .
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing ytterbium hydride, and how do reaction conditions influence stoichiometry and crystallinity?
- Methodological Answer : this compound synthesis typically involves direct reaction of ytterbium metal with hydrogen gas under controlled temperature and pressure. Solid-state methods (e.g., high-temperature hydrogenation) yield non-stoichiometric hydrides (YbHx, where varies between 2–3), while solution-phase routes using organometallic precursors (e.g., Yb(II) alkyl complexes) enable tunable stoichiometry . Critical parameters include H2 pressure (1–10 atm), reaction duration (12–48 hours), and temperature (200–400°C). Post-synthesis characterization via X-ray absorption spectroscopy (XAS) and neutron diffraction is essential to confirm hydride formation and crystallinity .
Q. How can researchers address discrepancies in reported thermodynamic properties of YbHx (e.g., enthalpy of formation)?
- Methodological Answer : Contradictions in thermodynamic data often arise from differences in synthesis purity or measurement techniques (e.g., calorimetry vs. computational modeling). To resolve discrepancies:
- Replicate experiments using identical reaction conditions and high-purity Yb (≥99.9%) .
- Cross-validate results with density functional theory (DFT) calculations to assess lattice stability and hydrogen binding energies .
- Report experimental uncertainties (e.g., ±5 kJ/mol for calorimetry) and compare with literature datasets .
Q. What spectroscopic techniques are most effective for characterizing YbHx structural dynamics?
- Methodological Answer :
- X-ray diffraction (XRD) : Identifies crystallographic phases and lattice parameters but may fail to detect hydrogen positions due to low electron density .
- Neutron diffraction : Resolves hydrogen sublattices and quantifies occupancy in non-stoichiometric hydrides .
- Raman spectroscopy : Detects Yb–H vibrational modes (e.g., 800–1200 cm<sup>-1</sup>), providing insights into bonding environments .
Advanced Research Questions
Q. How can computational models (e.g., DFT, molecular dynamics) predict YbHx reactivity in catalytic hydrogenation?
- Methodological Answer :
- DFT frameworks : Optimize YbHx cluster models to calculate activation barriers for H2 dissociation and substrate binding. Compare with experimental kinetics from in situ FTIR or mass spectrometry .
- Ab initio molecular dynamics (AIMD) : Simulate hydride transfer pathways under realistic temperature/pressure conditions to identify metastable intermediates .
- Challenges : Account for electron correlation effects in f-block elements, which require hybrid functionals (e.g., B3LYP) or GW approximations .
Q. What strategies mitigate oxygen contamination during YbHx synthesis, and how does oxygen affect hydride stability?
- Methodological Answer :
- Prevention : Use gloveboxes (<1 ppm O2) and ultra-high-vacuum (UHV) chambers for synthesis. Pre-treat Yb metal with dilute HCl to remove surface oxides .
- Impact Analysis : Oxygen impurities (>0.1 wt%) destabilize YbHx by forming Yb2O3 domains, reducing hydrogen storage capacity. Quantify via thermogravimetric analysis (TGA) coupled with mass spectrometry .
Q. How do non-stoichiometric variations in YbHx influence electronic structure and magnetic properties?
- Methodological Answer :
- Electronic Studies : Use angle-resolved photoemission spectroscopy (ARPES) to map band structure changes with hydrogen content. Correlate with Hall effect measurements for carrier density .
- Magnetic Characterization : Employ SQUID magnetometry to detect shifts in Curie temperature () due to hydrogen-induced lattice expansion/contraction. DFT+U simulations can model localized f-electron interactions .
Methodological Frameworks for Contradiction Analysis
Q. How should researchers design experiments to resolve conflicting reports on YbHx hydrogen storage capacity?
- Experimental Design :
- Standardize hydrogen absorption/desorption protocols (e.g., Sieverts apparatus with calibrated pressure transducers) .
- Include control experiments with known hydrides (e.g., LaNi5H6) to validate equipment accuracy.
- Publish raw isotherm data and fitting parameters (e.g., van’t Hoff plots) for cross-lab comparison .
Q. What interdisciplinary approaches integrate crystallography and computational chemistry to study YbHx phase transitions?
- Integrated Workflow :
- Collect time-resolved XRD data during hydrogenation/dehydrogenation cycles .
- Train machine learning models on diffraction patterns to predict phase boundaries and metastable states.
- Validate with AIMD simulations of lattice dynamics under non-equilibrium conditions .
Data Reporting and Reproducibility Guidelines
- Critical Metadata : Document synthesis conditions (temperature, pressure, precursor purity), instrumental calibration details, and software versions for computational studies .
- Open Data : Share crystallographic files (CIF), computational input/output files, and raw spectra in repositories like Zenodo or ICAT .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
